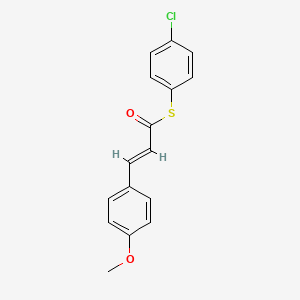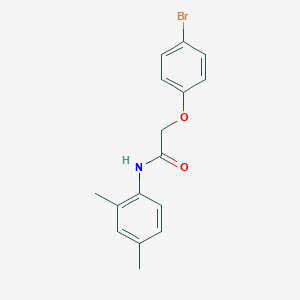
S-(4-chlorophenyl) 3-(4-methoxyphenyl)-2-propenethioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-(4-chlorophenyl) 3-(4-methoxyphenyl)-2-propenethioate, also known as Clomazone, is a herbicide that is widely used in agriculture to control weeds in crops such as soybeans, cotton, and peanuts. It belongs to the family of synthetic compounds known as chloroacetanilides, which inhibit the biosynthesis of carotenoids in plants. In
作用机制
S-(4-chlorophenyl) 3-(4-methoxyphenyl)-2-propenethioate inhibits the biosynthesis of carotenoids by blocking the enzyme phytoene desaturase, which catalyzes the conversion of phytoene to ζ-carotene. This leads to the accumulation of phytoene, which is toxic to the plant. The inhibition of carotenoid biosynthesis also leads to the accumulation of reactive oxygen species, which further damage the plant cells.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects on plants. It inhibits the biosynthesis of carotenoids, which are essential for photosynthesis and photoprotection. It also leads to the accumulation of reactive oxygen species, which can cause oxidative damage to the plant cells. Additionally, this compound has been shown to affect the activity of enzymes involved in the biosynthesis of other plant metabolites, such as chlorophyll and flavonoids.
实验室实验的优点和局限性
S-(4-chlorophenyl) 3-(4-methoxyphenyl)-2-propenethioate is a widely used herbicide in agriculture, and its effects on plant metabolism have been extensively studied. However, there are some limitations to its use in lab experiments. This compound is highly toxic, and care must be taken when handling it. Additionally, its effects on plant metabolism can be complex and may vary depending on the species and developmental stage of the plant.
未来方向
There are several future directions for research on S-(4-chlorophenyl) 3-(4-methoxyphenyl)-2-propenethioate. One area of interest is the development of new herbicides that target different enzymes in the carotenoid biosynthesis pathway. Another area of interest is the use of this compound as a tool to study the role of carotenoids in plant metabolism and physiology. Finally, there is a need for more research on the environmental impact of this compound and other herbicides on non-target organisms and ecosystems.
Conclusion
In conclusion, this compound is a widely used herbicide that inhibits the biosynthesis of carotenoids in plants. Its mechanism of action involves the inhibition of phytoene desaturase, leading to the accumulation of phytoene and the production of reactive oxygen species. This compound has a range of biochemical and physiological effects on plants, and its use in lab experiments has both advantages and limitations. There are several future directions for research on this compound, including the development of new herbicides and the study of its environmental impact.
合成方法
The synthesis of S-(4-chlorophenyl) 3-(4-methoxyphenyl)-2-propenethioate involves the reaction of 4-chlorobenzaldehyde with 4-methoxybenzaldehyde in the presence of sodium hydroxide to yield 4-chloro-3-(4-methoxyphenyl)propenal. This intermediate is then reacted with thioacetic acid in the presence of triethylamine to yield this compound. The overall yield of this synthesis method is approximately 60%.
科学研究应用
S-(4-chlorophenyl) 3-(4-methoxyphenyl)-2-propenethioate has been extensively studied for its herbicidal activity and its effects on plant metabolism. It has been shown to inhibit the biosynthesis of carotenoids, which are essential pigments for photosynthesis and photoprotection in plants. As a result, this compound causes bleaching and necrosis of the leaves, leading to the death of the plant.
属性
IUPAC Name |
S-(4-chlorophenyl) (E)-3-(4-methoxyphenyl)prop-2-enethioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO2S/c1-19-14-7-2-12(3-8-14)4-11-16(18)20-15-9-5-13(17)6-10-15/h2-11H,1H3/b11-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYZNFWTMNUOFC-NYYWCZLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)SC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)SC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,5-dimethylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5807446.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-[4-(2-hydroxyethyl)-1-piperazinyl]-2-oxoacetamide](/img/structure/B5807458.png)

![methyl 3-amino-5-ethyl-6-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5807467.png)


![methyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5807499.png)

![2-(3,4-dimethoxyphenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B5807509.png)
![1-[(4-fluorophenoxy)acetyl]azepane](/img/structure/B5807530.png)

![1-[(2,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5807544.png)
![4-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5807553.png)
![N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5807561.png)